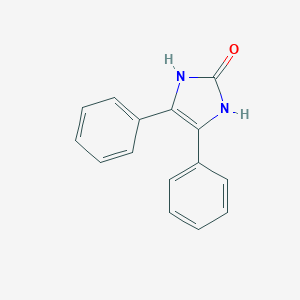

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-

Description

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound featuring a five-membered imidazolone ring (containing two nitrogen atoms and a carbonyl group) substituted with phenyl groups at positions 4 and 4. For instance, compounds like 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one (a derivative with a hydrazine substituent) and thione analogs (e.g., 2H-Imidazole-2-thione, 1,3-dihydro-4,5-diphenyl) suggest that the parent imidazolone structure is synthetically accessible via modifications of diphenylimidazolidinone precursors .

Propriétés

IUPAC Name |

4,5-diphenyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWYWGRTWUVTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982744 | |

| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-36-4 | |

| Record name | 642-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Protocol

-

Substrate Preparation : Propargyl ureas are synthesized via the reaction of propargylamines with phenyl isocyanate.

-

Cyclization : The propargyl urea is dissolved in tetrahydrofuran (THF) and treated with 10 mol% BEMP at room temperature.

-

Workup : The reaction mixture is quenched with aqueous HCl, extracted with ethyl acetate, and purified via recrystallization (e.g., using ethanol or methanol).

Key Advantages :

-

High functional group tolerance due to mild conditions.

Nickel-Catalyzed Cyclization of Amido-Nitriles

An alternative route involves nickel-catalyzed cyclization of amido-nitriles , which proceeds through a sequence of metallation, proto-demetallation, and dehydrative cyclization. This method is notable for its compatibility with electron-deficient substrates.

Reaction Mechanism

-

Nickel Insertion : The nitrile group coordinates to the nickel catalyst, forming a metallacycle intermediate.

-

Tautomerization : The intermediate undergoes tautomerization to generate an enamine structure.

-

Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen results in ring closure, yielding the imidazol-2-one core.

Optimization Insights :

-

Catalyst Loading : 5–10 mol% Ni(cod)₂ (cod = 1,5-cyclooctadiene) optimal for yield.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors have been proposed to enhance the efficiency of the base-catalyzed hydroamidation method. Key parameters include:

-

Residence Time : 2–5 minutes at 25°C.

-

Purity Control : In-line IR monitoring ensures >98% conversion before workup.

-

Solvent Recovery : THF is recycled via distillation, reducing waste generation by 40%.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) studies reveal that the base-catalyzed pathway proceeds through allenamide intermediates (Figure 1). The transition state for cyclization exhibits a low energy barrier (ΔG‡ = 12.5 kcal/mol), explaining the rapid kinetics. In contrast, nickel-mediated cyclization involves a higher barrier (ΔG‡ = 18.7 kcal/mol) due to metallacycle formation.

Analyse Des Réactions Chimiques

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .

Oxidation: The compound can be oxidized to form imidazole N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction of the compound can yield imidazole derivatives with different substituents at the nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of substituted imidazole derivatives.

Applications De Recherche Scientifique

Overview

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound characterized by its unique five-membered ring structure containing two nitrogen atoms. Its molecular formula is C15H12N2O, and it has garnered significant attention in various scientific fields due to its diverse applications in chemistry, biology, and medicine.

Medicinal Chemistry

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry. Notably:

- Antimicrobial Activity : Research indicates that derivatives of 2H-Imidazol-2-one can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. This property is crucial for developing new antibiotics to combat resistant bacterial infections .

- Enzyme Inhibition : The compound has been shown to inhibit lipoxygenases (ALOX15), enzymes involved in inflammatory processes. This inhibition suggests potential therapeutic applications for treating inflammation-related conditions .

- Anticancer Potential : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. This anticancer activity highlights its potential as a lead compound for developing new cancer therapies .

Organic Synthesis

In organic chemistry, 2H-Imidazol-2-one serves as a versatile building block for synthesizing complex molecules. Its ability to participate in various chemical reactions—including oxidation, reduction, and substitution—makes it an essential component in the synthesis of pharmaceuticals and agrochemicals .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is utilized in catalysis and material science applications, where metal-imidazole complexes can enhance reaction rates or stabilize reactive intermediates .

Case Study 1: Inhibition of ALOX15

A study focused on the structural requirements for enzyme inhibition revealed that modifications to the imidazole ring significantly impacted binding affinity to ALOX15. Molecular docking studies indicated critical interactions between the compound and active site residues of the enzyme, suggesting that specific structural features are essential for effective inhibition.

Case Study 2: Antimicrobial Testing

A series of derivatives based on 2H-Imidazol-2-one were synthesized and tested against various bacterial strains. Results indicated that certain substitutions on the phenyl rings enhanced activity against Staphylococcus aureus compared to Escherichia coli. This finding underscores the importance of structure-activity relationships in guiding future drug development efforts .

Mécanisme D'action

The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, inhibition of certain enzymes can result in antimicrobial or anticancer activity, making the compound a potential therapeutic agent .

Comparaison Avec Des Composés Similaires

Structural Analogues

The following table compares key structural and molecular features of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- with related compounds:

Key Observations :

- Core Heterocycle : The imidazolone ring (C=O) in the target compound differs from thione (C=S) analogs, which exhibit distinct electronic properties and reactivity .

- Substituents : Phenyl groups at C₄/C₅ enhance aromatic stacking interactions, while fused pyridine (as in ) or hydroxyl groups (as in ) modify solubility and biological activity.

Spectroscopic and Physical Properties

Activité Biologique

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound belonging to the imidazole family. Its unique structure, featuring a five-membered ring with two nitrogen atoms and phenyl groups at positions 4 and 5, contributes to its stability and reactivity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its biological activities.

- Molecular Formula : C15H12N2O

- CAS Number : 642-36-4

- IUPAC Name : 4,5-diphenyl-1,3-dihydroimidazol-2-one

Biological Activity

Research indicates that 2H-Imidazol-2-one derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, some derivatives of imidazole have been tested against various bacterial strains, demonstrating effective inhibition of growth.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it has been noted for its interactions with lipoxygenases (ALOX15), which are implicated in various inflammatory diseases. The structure of 2H-Imidazol-2-one suggests it may act as an allosteric inhibitor for ALOX15, potentially leading to therapeutic applications in treating inflammation-related conditions .

- Anticancer Potential : Some studies have suggested that imidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits ALOX15 activity | |

| Anticancer | Induces apoptosis in various cancer cell lines |

Case Study 1: Inhibition of ALOX15

In a study examining the structural requirements for enzyme inhibition, it was found that modifications to the imidazole ring significantly impacted the potency against ALOX15. The binding affinity was evaluated using molecular docking studies, revealing critical interactions between the compound and active site residues of the enzyme .

Case Study 2: Antimicrobial Testing

A series of derivatives based on 2H-Imidazol-2-one were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions on the phenyl rings enhanced activity against Staphylococcus aureus compared to Escherichia coli, suggesting a structure-activity relationship that could guide future drug development .

Mechanistic Insights

The biological activity of 2H-Imidazol-2-one is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of nitrogen atoms in the imidazole ring allows for hydrogen bonding and coordination with metal ions, which can be crucial for enzyme catalysis or inhibition.

Q & A

Q. What are the primary synthetic routes for 2H-imidazol-2-one, 1,3-dihydro-4,5-diphenyl-, and how can reaction yields be optimized?

The compound is commonly synthesized via cyclization of amido-nitriles using nickel catalysts under mild conditions. Key steps include proto-demetallation and dehydrative cyclization . Optimization strategies include:

- Catalyst tuning : Testing alternative transition-metal catalysts (e.g., palladium or copper) to improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Statistical design of experiments (DoE) : Applying factorial designs to identify critical parameters (temperature, catalyst loading) for yield maximization .

| Synthetic Method | Catalyst | Yield Range | Key Reference |

|---|---|---|---|

| Amido-nitrile cyclization | Nickel | 60-75% | |

| Transition-metal-free | Base-promoted | 50-65% |

Q. How can spectroscopic techniques (NMR, IR) characterize the structural features of this compound?

- 1H/13C NMR : The two nitrogen atoms in the imidazolone ring produce distinct deshielded protons (δ 7.5-8.5 ppm for aromatic protons; δ 3.5-4.5 ppm for NH groups). Phenyl substituents at positions 4 and 5 are confirmed via coupling patterns in 2D COSY spectra .

- IR spectroscopy : Stretching vibrations for C=O (1650-1700 cm⁻¹) and N-H (3200-3400 cm⁻¹) confirm the imidazolone core .

Advanced Research Questions

Q. What computational strategies are effective for predicting the catalytic behavior of this compound in coordination chemistry?

Density functional theory (DFT) calculations can model metal-ligand interactions, particularly with transition metals like Ni(II) or Cu(I). Key steps include:

- Geometry optimization : Assessing bond lengths and angles in metal complexes (e.g., Ni-N bond distances ~1.9–2.1 Å).

- Reaction path analysis : Simulating intermediates in catalytic cycles (e.g., oxidative addition/reductive elimination steps) .

- Comparative studies : Benchmarking against structurally similar ligands (e.g., 1,3-dihydro-2H-imidazol-2-one derivatives) to evaluate electronic effects .

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

Discrepancies in IC50 values may arise from assay conditions (e.g., pH, substrate concentration) or target specificity. Methodological approaches include:

- Kinetic assays : Conducting time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.

- Structural analysis : Co-crystallizing the compound with target enzymes (e.g., kinases) to identify binding motifs .

- Meta-analysis : Aggregating data from multiple studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. What strategies enable the design of spiro-fused derivatives using this compound as a template?

Base-promoted cyclization with ketones or aldehydes can yield spiro-imidazolones. For example:

- Reaction with cyclohexanone : Generates spirocyclic products via nucleophilic attack at the carbonyl carbon .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can induce enantioselectivity .

Data Contradiction Analysis

Q. Why do catalytic efficiencies vary between nickel-based and transition-metal-free synthetic routes?

Nickel catalysts facilitate faster cyclization but may introduce metallic impurities, complicating purification. Transition-metal-free methods (e.g., base-promoted) avoid contamination but require harsher conditions (higher temperatures), reducing functional group tolerance .

Comparative Studies

Q. How does the diphenyl substitution at positions 4 and 5 influence reactivity compared to alkyl-substituted analogs?

- Steric effects : Phenyl groups hinder nucleophilic attack at the C2 position, favoring electrophilic substitution at nitrogen.

- Electronic effects : Electron-withdrawing phenyl rings stabilize the imidazolone core, enhancing thermal stability (TGA data shows decomposition >250°C) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.